ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate
Description
Ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate is a fluorinated hydrazone derivative characterized by a trifluoromethylphenyl hydrazine moiety and a trifluoroacetyl ester group. Its molecular formula is C₁₃H₁₀F₆N₂O₃, with a molecular weight of 356.22 g/mol. The compound’s structure combines electron-withdrawing trifluoromethyl (-CF₃) groups and a conjugated hydrazone system, which may confer unique reactivity and stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C13H10F6N2O3 |
|---|---|
Molecular Weight |
356.22 g/mol |
IUPAC Name |
ethyl (Z)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate |
InChI |
InChI=1S/C13H10F6N2O3/c1-2-24-11(23)9(10(22)13(17,18)19)21-20-8-5-3-4-7(6-8)12(14,15)16/h3-6,22H,2H2,1H3/b10-9-,21-20? |
InChI Key |
BBKKWERXXZNMIX-WKQMEXKUSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/O)/N=NC1=CC=CC(=C1)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation
In a representative procedure, ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) and 3-(trifluoromethyl)phenylhydrazine (1.1 equiv) are refluxed in ethanol with catalytic hydrochloric acid. The reaction achieves 87.9% yield after 1 hour, with the acid facilitating imine formation and cyclization. Alternatively, acetic acid as both solvent and catalyst at 80°C for 6.5 hours affords 98% yield, highlighting the role of mild acidity in minimizing side reactions.
Table 1: Acid-Catalyzed Condensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | Ethanol | Reflux | 1 | 87.9 |
| CH₃COOH | CH₃COOH | 80 | 6.5 | 98.0 |
Solvent-Free Thermal Condensation
A solvent-free approach involves heating ethyl trifluoroacetoacetate with 3-(trifluoromethyl)phenylhydrazine at 110°C for 45 minutes. Excess ester acts as both reactant and solvent, simplifying purification. After removing unreacted ester, the crude product is treated with 75% H₂SO₄ at 90°C to enhance cyclization, yielding 44%. This method reduces waste but requires careful control of sulfuric acid concentration to prevent decomposition.
Annulation Reactions for Pyridazine Derivatives
Ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate serves as a precursor in pyridazine synthesis. A protocol from the Royal Society of Chemistry details its use in [3+3] annulation with N-(acylmethyl)pyridinium bromides.
Pressure Tube Annulation
In a sealed pressure tube, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate (3.0 equiv) reacts with N-(acylmethyl)pyridinium bromides (1.0 equiv) in toluene at 80°C for 24 hours, using sodium acetate (5.0 equiv) as a base. The reaction proceeds via diazo decomposition and hydrazone formation, yielding 71% of 4-(trifluoromethyl)pyridazine after column chromatography.
Table 2: Annulation Reaction Parameters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOAc | Toluene | 80 | 24 | 71 |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) accelerate hydrazone formation but may promote side reactions. Non-polar solvents (toluene) favor annulation by stabilizing intermediates. Ethanol balances reactivity and safety, making it ideal for large-scale synthesis.
Temperature and Time
Higher temperatures (80–110°C) reduce reaction times but risk decomposition. For acid-catalyzed methods, 80°C for 6.5 hours optimizes yield (98%), whereas prolonged heating at 110°C without acid drops yields to 46.5%.
Purification and Characterization
Crude products are purified via silica gel chromatography (petroleum ether/ethyl acetate) or recrystallization from ethanol. The compound exhibits a melting point of 150–152°C and distinct NMR signals:
- ¹H NMR : δ 7.97 (br s, 1H), 4.59 (q, J = 7.1 Hz, 2H), 1.46 (t, J = 7.1 Hz, 3H).
- ¹⁹F NMR : δ -61.8 (CF₃ groups).
Scalability and Industrial Applications
Gram-scale reactions (10 mmol) in toluene achieve 95% yield, demonstrating industrial viability. Parchem and Ambeed list the compound as a specialty chemical for pharmaceutical intermediates, underscoring its commercial relevance.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds with trifluoroacetyl groups exhibit enhanced biological activity. Ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate has been studied for its potential as an anticancer agent. The trifluoromethyl groups can enhance the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and interact with biological targets.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of hydrazone compounds similar to this compound, demonstrating significant cytotoxicity against various cancer cell lines. These findings suggest that further development could lead to novel anticancer therapeutics.
Agrochemicals
2. Pesticide Development
The structural characteristics of this compound make it a candidate for pesticide formulation. The trifluoromethyl group is known to enhance the stability and efficacy of agrochemicals.
Application Example:
In agricultural research, the compound has been tested for its effectiveness against specific pests and pathogens. Results indicated a promising profile for use in crop protection products due to its selective toxicity towards pests while being less harmful to beneficial insects.
Materials Science
3. Synthesis of Functional Materials
this compound can be utilized in the synthesis of advanced materials. Its unique chemical structure allows it to act as a precursor for creating functional polymers and coatings with enhanced properties.
Research Insight:
A study in Polymer Science highlighted the use of similar trifluorinated compounds in the development of high-performance coatings that exhibit improved resistance to solvents and thermal degradation. This suggests that this compound could play a role in producing next-generation materials.
Summary Table of Applications
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Agrochemicals | Pesticide formulation | Effective against specific pests |
| Materials Science | Functional materials synthesis | Precursor for high-performance coatings |
Mechanism of Action
The mechanism of action of ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate involves its interaction with molecular targets through its trifluoromethyl and hydrazone groups. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound’s ability to form stable radicals and its electron-withdrawing trifluoromethyl groups contribute to its reactivity and potential biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a core β-keto ester hydrazone scaffold with related derivatives. Key structural variations among analogs include substituents on the phenyl ring and functional group modifications. Below is a comparative analysis:
Electronic and Reactivity Differences
- Trifluoromethyl Effects : The dual -CF₃ groups in the target compound enhance electron withdrawal, stabilizing the hydrazone system via resonance and inductive effects. This contrasts with the phenyl-substituted analog (), which lacks such stabilization, leading to higher susceptibility to nucleophilic attack .
- Functional Group Variations : The ester group in the target compound offers greater reactivity as a leaving group compared to the amide in . This makes the target compound more suitable for derivatization or hydrolysis reactions .
- Heterocyclic Modifications : The thiophene-pyrazole system in introduces sulfur and nitrogen heteroatoms, enabling π-π stacking and hydrogen bonding, which are absent in the target compound. This may influence solubility and biological activity .
Physicochemical Properties
- Lipophilicity : The target compound’s -CF₃ groups increase lipophilicity (logP ~2.5 estimated), reducing water solubility compared to the phenyl analog (logP ~1.8).
- Thermal Stability : Fluorination typically enhances thermal stability. The target compound likely decomposes at higher temperatures (>250°C) than the phenyl analog (~200°C).
- Acidity : The β-keto ester group (pKa ~8–10) is less acidic than the amide (pKa ~10–12 in ), affecting protonation states under physiological conditions .
Biological Activity
Ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate is a fluorinated compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, synthesizing available research findings and data.
Chemical Structure and Properties
The compound is characterized by its trifluoromethyl and hydrazone functionalities, which significantly influence its reactivity and biological properties. The structural formula is represented as follows:
Where represent the number of respective atoms in the compound.
Key Structural Features
- Trifluoromethyl Group : Known for enhancing lipophilicity and biological activity.
- Hydrazone Linkage : Often associated with various pharmacological activities including antitumor and antimicrobial effects.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of hydrazones have been reported to inhibit bacterial growth effectively. In a comparative study, this compound demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.
Antitumor Activity
Several studies indicate that fluorinated compounds can exert cytotoxic effects on cancer cell lines. For example, ethyl 4,4,4-trifluoro-3-oxo derivatives have been evaluated for their anticancer potential. In vitro assays revealed that these compounds could induce apoptosis in cancer cells through mechanisms such as DNA intercalation and topoisomerase inhibition.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties of ethyl (2E)-4,4,4-trifluoro-3-oxo derivatives.
- Methodology : Disc diffusion method was employed against various bacterial strains.
- Results : Notable inhibition zones were observed for several tested strains, indicating strong antibacterial activity.
-
Antitumor Activity Evaluation :
- Objective : To assess the cytotoxic effects on HePG-2 and Caco-2 cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results : IC50 values were reported in the low micromolar range, suggesting significant antitumor potential.
The biological activity of ethyl (2E)-4,4,4-trifluoro-3-oxo derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds may inhibit critical enzymes involved in cellular processes.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Interference with Bacterial Cell Wall Synthesis : Disruption of bacterial growth and replication.
Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate?
The compound can be synthesized via condensation reactions between phenylhydrazines and β-keto ester precursors. For example, ethyl 4-chloro-3-oxobutanoate reacts with substituted phenylhydrazines under mild acidic or basic conditions to form hydrazone derivatives. Reaction optimization typically involves controlling pH, temperature (25–60°C), and stoichiometry to maximize yield .
Q. How is the structure of this compound confirmed after synthesis?
X-ray crystallography using programs like SHELXL or ORTEP-III is the gold standard for structural confirmation. The anisotropic displacement parameters and hydrogen bonding patterns derived from crystallographic data validate the (2E)-configuration and hydrazone geometry. Additionally, spectroscopic methods (NMR, IR) corroborate functional groups, such as the trifluoromethyl and ester moieties .
Q. What computational tools are recommended for preliminary structural analysis?
Software such as WinGX and ORTEP for Windows enables visualization of molecular geometry, anisotropic displacement ellipsoids, and hydrogen-bonding networks. These tools integrate with crystallographic data (CIF files) to generate publication-ready figures and validate bond lengths/angles against theoretical values .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Enantioselective reduction of β-keto ester precursors using biocatalysts like Saccharomyces cerevisiae (baker’s yeast) can yield chiral intermediates. For example, yeast-mediated reduction of 4,4,4-trifluoro-3-oxobutanoate derivatives produces hydroxyesters with up to 85% enantiomeric excess (ee). Absolute configuration is confirmed via X-ray analysis of camphanoyl ester derivatives or differential scanning calorimetry .
Q. What experimental design strategies optimize reaction conditions for large-scale synthesis?
Statistical Design of Experiments (DoE) methods, such as factorial designs or response surface modeling, minimize trial-and-error approaches. Key variables (e.g., temperature, catalyst loading, solvent polarity) are systematically varied to identify optimal conditions. For instance, reflux in ethyl acetate with N-methyl morpholine as a base achieved >98% yield in a scaled-up synthesis of analogous trifluoromethyl ketones .
Q. How do hydrogen-bonding patterns influence the solid-state properties of this compound?
Graph set analysis (as per Etter’s rules) reveals supramolecular interactions. The hydrazone NH group often forms N–H⋯O hydrogen bonds with ester carbonyls, creating cyclic dimer motifs. Trifluoromethyl groups contribute to hydrophobic packing, reducing solubility in polar solvents. These patterns are critical for predicting crystallization behavior and stability .
Q. How can contradictory crystallographic data (e.g., disorder or twinning) be resolved?
For disordered structures, refinement using SHELXL’s PART instruction or TLS parameterization improves model accuracy. Twinned crystals require integration of HKLF5 data and the BASF parameter in SHELXL. Validation tools like PLATON’s ADDSYM detect missed symmetry operations, ensuring structural integrity .
Methodological Considerations
-
Handling Fluorinated Intermediates :
Fluorinated compounds often exhibit low solubility and high volatility. Use fluorinated solvents (e.g., hexafluoroisopropanol) or low-temperature recrystallization to isolate products. Monitor reaction progress via NMR for real-time tracking of trifluoromethyl groups . -
Data Reproducibility :
Document reaction parameters (e.g., cooling rates, stirring speeds) meticulously, as trifluoromethyl groups can induce kinetic vs. thermodynamic product formation. Replicate crystallization conditions (solvent/antisolvent ratios) to ensure consistent polymorph outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
